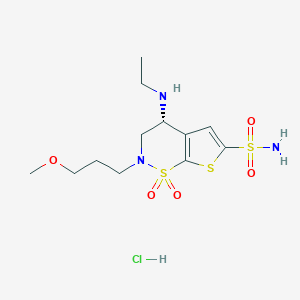

Brinzolamide hydrochloride

Description

Properties

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMYTZPFRXCOG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164655 | |

| Record name | Brinzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150937-43-2 | |

| Record name | Brinzolamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brinzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRINZOLAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Brinzolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide hydrochloride is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme pivotal to aqueous humor secretion in the ciliary body of the eye. By impeding the catalytic activity of CA-II, brinzolamide effectively reduces the rate of bicarbonate ion formation, leading to a decrease in sodium and fluid transport. This culminates in a significant reduction in aqueous humor production and, consequently, a lowering of intraocular pressure (IOP). This technical guide provides an in-depth exploration of the molecular mechanism, quantitative pharmacology, and key experimental methodologies related to the action of brinzolamide.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

Brinzolamide's primary pharmacological target is carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme abundant in the ciliary processes of the eye.[1] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a critical step in the production of aqueous humor.[2]

The signaling pathway is initiated by the binding of brinzolamide to the active site of CA-II. This binding is non-competitive and reversible, effectively blocking the enzyme's catalytic function.[3] The inhibition of CA-II disrupts the normal physiological process of bicarbonate formation. This, in turn, reduces the osmotic gradient necessary for the secretion of aqueous humor into the posterior chamber of the eye.[2] The net effect is a decrease in the rate of aqueous humor production, which directly leads to a reduction in intraocular pressure.[1][3]

Caption: Signaling pathway of Brinzolamide in the ciliary epithelium.

Quantitative Pharmacology

The efficacy and selectivity of brinzolamide have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical effects.

Table 1: In Vitro Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | IC50 (nM) | Ki (nM) |

| CA-II | 3.19[4][5][6] | 0.13[4] |

| CA-IV | 45.3[7] | - |

| CA-I | ~1,365[7] | - |

Table 2: Clinical Efficacy of Brinzolamide in Reducing Intraocular Pressure (IOP)

| Study Population | Treatment | Mean IOP Reduction | Reference |

| Open-Angle Glaucoma/Ocular Hypertension | Brinzolamide 1% (monotherapy) | 17% | [3] |

| Open-Angle Glaucoma/Ocular Hypertension | Brinzolamide 1% (adjunct to Timolol) | 3.3 - 4.1 mmHg | [3] |

| Primary Open-Angle Glaucoma | Brinzolamide (adjunct to Latanoprost) | 9.7 ± 4.5% (24-hour) | [7] |

| Ocular Hypertension/Primary Open-Angle Glaucoma | Brinzolamide (adjunct to Travoprost/Timolol) | 2.8 mmHg (vs. placebo) | [8] |

Table 3: Effect of Brinzolamide on Aqueous Humor Flow

| Study Population | Treatment | Reduction in Aqueous Humor Flow (µL/min) | Reference |

| Healthy Rabbits | 1% Brinzolamide | 0.50 ± 0.65 | [4] |

| Hypertensive Monkeys | 1% Brinzolamide | 0.69 ± 1.10 | [4] |

| Normal Human Subjects (Daytime) | 1% Brinzolamide | 0.47 ± 0.20 | [9][10] |

| Normal Human Subjects (Nighttime) | 1% Brinzolamide | 0.16 ± 0.12 | [9][10] |

Key Experimental Protocols

The characterization of brinzolamide's mechanism of action relies on specific and validated experimental methodologies. Detailed below are the core protocols for assessing carbonic anhydrase inhibition and measuring aqueous humor flow.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of brinzolamide against carbonic anhydrase is typically determined using a stopped-flow CO2 hydration assay or a colorimetric esterase activity assay.

Stopped-Flow CO2 Hydration Assay: This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase.[10][11]

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton.[10] The reaction is monitored spectrophotometrically using a pH indicator.

-

Reagents:

-

Purified human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, hCA-IV)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

-

This compound solutions at various concentrations

-

-

Procedure:

-

Solutions of the CA enzyme and the CO2 substrate are rapidly mixed in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over a short time course (milliseconds).

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The assay is repeated with varying concentrations of brinzolamide to determine the IC50 and Ki values.

-

Colorimetric Esterase Activity Assay: This is a more common and high-throughput method for screening CA inhibitors.[12][13]

-

Principle: This assay utilizes the esterase activity of carbonic anhydrase on a specific substrate (e.g., 4-nitrophenyl acetate), which releases a chromogenic product (4-nitrophenol).[13][14] The rate of color development is proportional to the enzyme's activity.

-

Reagents:

-

Purified human carbonic anhydrase

-

Assay buffer

-

Ester substrate (e.g., 4-nitrophenyl acetate)

-

This compound solutions at various concentrations

-

-

Procedure:

-

The CA enzyme is pre-incubated with different concentrations of brinzolamide in a microplate well.

-

The ester substrate is added to initiate the reaction.

-

The absorbance of the chromogenic product is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The rate of the reaction is calculated and used to determine the inhibitory potency of brinzolamide.

-

Caption: Experimental workflows for carbonic anhydrase inhibition assays.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is the gold standard for measuring the rate of aqueous humor flow in both preclinical and clinical settings.[3][9][15]

-

Principle: The technique involves introducing a fluorescent tracer (fluorescein) into the anterior chamber of the eye and measuring its clearance over time.[15][16] The rate of decrease in fluorescein concentration is directly proportional to the rate of aqueous humor flow.

-

Equipment:

-

Slit-lamp fluorophotometer or a scanning ocular fluorophotometer

-

Topical fluorescein solution (e.g., 2% sodium fluorescein)

-

-

Procedure:

-

Baseline Measurement: A baseline scan of the eye is performed to measure background autofluorescence.[16]

-

Fluorescein Instillation: A sterile solution of fluorescein is topically applied to the cornea.[3][16] Different protocols exist for the timing and frequency of instillation to achieve optimal tracer concentration in the anterior chamber.[9]

-

Clearance Measurement: After a suitable equilibration period, the fluorescence in the anterior chamber is measured at regular intervals (e.g., every 30-60 minutes) over several hours.[16]

-

Data Analysis: The rate of aqueous humor flow is calculated from the decay of fluorescein concentration over time, taking into account the volume of the anterior chamber.

-

Caption: Experimental workflow for fluorophotometry.

Conclusion

This compound exerts its intraocular pressure-lowering effect through a well-defined mechanism of action centered on the potent and specific inhibition of carbonic anhydrase II in the ciliary epithelium. This leads to a reduction in aqueous humor formation, a key therapeutic strategy in the management of glaucoma and ocular hypertension. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

- 1. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 16. oculist.net [oculist.net]

Brinzolamide as a Carbonic Anhydrase II (CA-II) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme pivotal in numerous physiological processes, including aqueous humor formation in the eye. Its potent inhibitory action on CA-II forms the basis of its clinical application in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth overview of brinzolamide's interaction with CA-II, detailing its binding kinetics, the thermodynamic profile of this interaction, and the experimental methodologies employed for its characterization. Furthermore, this guide elucidates the role of CA-II in intracellular signaling and presents detailed protocols for key experimental assays.

Introduction to Brinzolamide and Carbonic Anhydrase II

Brinzolamide is a sulfonamide derivative that exhibits high affinity for carbonic anhydrase II.[1] CA-II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to a wide range of physiological functions, including pH regulation, ion transport, and fluid secretion.[2] In the ciliary processes of the eye, CA-II activity is directly linked to the secretion of aqueous humor. By inhibiting CA-II, brinzolamide effectively reduces the rate of bicarbonate formation, which in turn decreases fluid transport and lowers intraocular pressure (IOP).[1]

Quantitative Analysis of Brinzolamide-CA-II Interaction

The inhibitory potency and binding affinity of brinzolamide for CA-II have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data from multiple studies.

Table 1: Inhibitory Potency of Brinzolamide against Carbonic Anhydrase Isoforms

| Isoform | IC₅₀ (nM) | Kᵢ (nM) | Method | Reference |

| Human CA-II | 3.19 | 3.5 ± 0.5 | Enzymatic Assay | [3][4][5] |

| Human CA-II | - | 14 | Enzymatic Assay | [6] |

| Human CA-IV | 45.3 | - | Enzymatic Assay | [7] |

| Human CA-I | ~1,365 | 50 | Enzymatic Assay | [6][7] |

| Bovine CA-IV | - | 36 | Enzymatic Assay | [6] |

Table 2: Binding Affinity of Brinzolamide for Carbonic Anhydrase II

| Parameter | Value | Method | Reference |

| Kd | 1.2 ± 0.44 µM | Fluorescence Thermal Shift Assay (FTSA) | [5] |

| Kd | 290 nM | Isothermal Titration Calorimetry (ITC) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between brinzolamide and CA-II.

Determination of IC₅₀ by p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This colorimetric assay is a common method for determining the inhibitory potency of compounds against CA-II by measuring its esterase activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Prepare a stock solution of purified human CA-II in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

-

Inhibitor Stock Solution: Prepare a stock solution of brinzolamide in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A series of dilutions of the brinzolamide stock solution.

-

CA-II enzyme solution.

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes). The rate of increase in absorbance corresponds to the rate of p-nitrophenol production.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]

-

Determination of Kᵢ by Stopped-Flow CO₂ Hydration Assay

This is a rapid kinetics method that directly measures the physiological reaction of CA-II and is considered a gold standard for determining inhibition constants.[11][12]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer containing a pH indicator (e.g., phenol red) at a specific pH (e.g., pH 8.0).[11]

-

Enzyme Solution: Purified human CA-II in assay buffer.

-

Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.[12]

-

Inhibitor Solutions: A range of concentrations of brinzolamide in assay buffer.

-

-

Assay Procedure:

-

The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.[11]

-

The change in absorbance of the pH indicator is monitored over a very short time scale (milliseconds) as the pH decreases due to the production of protons in the hydration reaction.[11]

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance change over time.

-

The inhibition constant (Kᵢ) is calculated by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, often using the Cheng-Prusoff equation or by direct fitting to appropriate inhibition models (e.g., competitive, non-competitive).

-

Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[13][14]

Protocol:

-

Sample Preparation:

-

Protein Solution: Purified human CA-II is extensively dialyzed against the assay buffer to ensure buffer matching. The final concentration is typically in the micromolar range.

-

Ligand Solution: Brinzolamide is dissolved in the same dialysis buffer. The concentration should be 10-20 times higher than the protein concentration.[13]

-

Both solutions must be thoroughly degassed before use.

-

-

ITC Experiment:

-

The CA-II solution is loaded into the sample cell of the calorimeter, and the brinzolamide solution is loaded into the injection syringe.

-

A series of small, precise injections of the brinzolamide solution are made into the sample cell while the temperature is held constant.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

CA-II and Intracellular pH Regulation

Carbonic anhydrase II plays a crucial role in regulating intracellular pH (pHi). By catalyzing the rapid interconversion of CO₂ and bicarbonate, CA-II provides a source of protons and bicarbonate ions that can be utilized by various ion transporters to maintain pHi homeostasis.[2]

Caption: CA-II's role in intracellular pH regulation and its inhibition by brinzolamide.

CA-II and JNK Signaling Pathway

Recent studies have suggested a link between CA-II activity, intracellular pH, and the c-Jun N-terminal kinase (JNK) signaling pathway.[15] Inhibition of CA-II can lead to an increase in intracellular pH, which in turn can modulate the activity of the JNK pathway, affecting processes such as cell differentiation.[15]

Experimental Workflow for Brinzolamide Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of brinzolamide as a CA-II inhibitor.

Caption: Workflow for characterizing brinzolamide's interaction with CA-II.

Conclusion

Brinzolamide is a potent and selective inhibitor of carbonic anhydrase II. Its mechanism of action, centered on the reduction of aqueous humor formation through CA-II inhibition, is well-established. The quantitative data from various experimental methodologies consistently demonstrate its high affinity and inhibitory potency. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the interaction of brinzolamide and other potential inhibitors with carbonic anhydrase II. A deeper understanding of the structural and thermodynamic basis of this interaction will continue to inform the design of next-generation CA inhibitors with improved efficacy and selectivity.

References

- 1. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 6. Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA2 carbonic anhydrase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. researchgate.net [researchgate.net]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. mdpi.com [mdpi.com]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Glaucoma Therapy: A Technical Guide to the Discovery and Synthesis of Brinzolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide stands as a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its development marked a significant advancement in topical carbonic anhydrase inhibitors (CAIs), offering a targeted therapeutic approach with an improved safety profile over systemic predecessors. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of Brinzolamide, tailored for the scientific community. It delineates the key experimental protocols that underpinned its development and presents critical quantitative data in a structured format for clarity and comparative analysis.

Discovery and Rationale: A Targeted Approach to IOP Reduction

The systemic administration of carbonic anhydrase inhibitors, while effective in reducing IOP, was often accompanied by a range of undesirable side effects. This necessitated the development of a topically active agent that could exert its therapeutic effect directly in the eye with minimal systemic absorption.[1][2] Brinzolamide emerged from this research as a potent, highly specific, and reversible non-competitive inhibitor of carbonic anhydrase II (CA-II), the primary isoenzyme involved in aqueous humor secretion.[1][3][4][5] The Food and Drug Administration (FDA) approved Brinzolamide in 1998 as a standalone treatment and subsequently in combination formulations.[3][4]

Mechanism of Action: Inhibition of Aqueous Humor Formation

The primary mechanism of action of Brinzolamide is the inhibition of carbonic anhydrase II located in the ciliary processes of the eye.[5][6] This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions. By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the anterior chamber.[5][6][7] This suppression of aqueous humor secretion leads to a significant reduction in intraocular pressure.

Quantitative Pharmacological Data

The efficacy of Brinzolamide is underscored by its potent inhibitory activity against carbonic anhydrase II and its clinical effectiveness in reducing intraocular pressure.

| Parameter | Value | Reference |

| IC50 for Carbonic Anhydrase II | 3.19 - 3.2 nM | [8][9] |

| Mean IOP Reduction (Dose-Response) | ||

| 0.3% Concentration | 3.0 mmHg (11.3%) | [5] |

| 1.0% Concentration | 4.3 mmHg (16.1%) | [5] |

| 2.0% Concentration | 4.4 mmHg (16.1%) | [5] |

| Clinical IOP Reduction (1% Suspension) | ||

| Twice Daily (b.i.d.) | 13.2% - 16.7% | [10] |

| Three Times Daily (t.i.d.) | 16.6% - 19.1% | [10] |

| Adjunctive Therapy IOP Reduction | 3.2 - 3.4 mmHg (additional decrease) | [3] |

Synthesis of Brinzolamide: The "DCAT Route"

A notable and scalable enantioselective synthesis of Brinzolamide commences with 3-acetyl-2,5-dichlorothiophene (DCAT). This pathway, detailed by Conrow et al. in Organic Process Research & Development, involves a series of key transformations to construct the chiral thienothiazine sulfonamide core.[11]

Detailed Experimental Protocol: Synthesis of (R)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (Brinzolamide)

The following protocol is a summary of the key steps described in the large-scale synthesis.[11]

Step 1: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

-

3-acetyl-2,5-dichlorothiophene (DCAT) is reacted with sodium benzyl sulfide to yield 3-acetyl-2-(benzylsulfanyl)-5-chlorothiophene.

-

The resulting thioether is treated with chlorine gas in ethyl acetate to form the corresponding sulfenyl chloride.

-

Oxidation with hydrogen peroxide and sodium tungstate, followed by treatment with ammonia, affords 3-acetyl-5-chlorothiophene-2-sulfonamide.

Step 2: Formation of the Chiral Bromohydrin

-

The 3-acetyl-5-chlorothiophene-2-sulfonamide is brominated using pyridinium bromide perbromide to yield the corresponding bromoacetyl derivative.

-

Enantioselective reduction of the bromo ketone is achieved using (+)-B-chlorodiisopinocampheylborane in methyl tert-butyl ether at -25 to -20 °C.

Step 3: Cyclization to the Thienothiazine Core

-

Upon completion of the reduction, aqueous sodium hydroxide is added to the reaction mixture. This facilitates the cyclization of the bromohydrin to form the (S)-thieno[3,2-e]-1,2-thiazine derivative. The product is partitioned into the aqueous phase.

Step 4: Introduction of the 3-methoxypropyl Side Chain

-

The thienothiazine intermediate is alkylated with 3-bromopropyl methyl ether.

Step 5: Introduction of the C6-Sulfonamide Group

-

The alkylated thienothiazine is treated with n-butyllithium in tetrahydrofuran at -70 °C to effect a lithium-halogen exchange.

-

The resulting thienyllithium is reacted with sulfur dioxide, followed by hydroxylamine O-sulfonic acid, to introduce the sulfonamide group at the C6 position.

Step 6: Final Amination to Yield Brinzolamide

-

The primary sulfonamide is protected as an acetimidate using trimethyl orthoacetate.

-

The hydroxyl group at the C4 position is activated by tosylation.

-

Finally, reaction with ethylamine leads to the formation of the (R)-amine, yielding Brinzolamide.

Preclinical and Clinical Development Workflow

The development of Brinzolamide followed a structured pathway from preclinical evaluation to comprehensive clinical trials to establish its safety and efficacy.

Key Experimental Protocols

4.1.1. Preclinical: Measurement of Intraocular Pressure in Rabbits

This protocol outlines a typical method for assessing the IOP-lowering effects of Brinzolamide in a rabbit model.

-

Animal Model: Male Dutch-belted rabbits are used.

-

Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Bilateral IOP is measured using a rebound tonometer (e.g., TonoVet®) without topical anesthesia. Measurements are taken at regular intervals over a 24-hour period to establish a diurnal curve.

-

Drug Administration: A 1% Brinzolamide ophthalmic suspension is administered topically to one eye (e.g., two drops), while the contralateral eye may receive a vehicle control.

-

Post-treatment IOP Measurement: IOP is measured in both eyes at predetermined time points (e.g., every 3 hours) for 24 hours following drug instillation.

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

4.1.2. In Vitro: Carbonic Anhydrase II Inhibition Assay

A fluorescence-based indicator-displacement assay can be employed to determine the inhibitory potency of compounds against CA-II.

-

Materials: Purified human carbonic anhydrase II, a fluorescent indicator known to bind to the active site of CA-II, and the test compound (Brinzolamide).

-

Principle: The fluorescent indicator exhibits quenching upon binding to the enzyme's active site. When a competitive inhibitor is introduced, it displaces the indicator, leading to a recovery of fluorescence.

-

Procedure: a. A solution of the fluorescent indicator is prepared in a suitable buffer (e.g., HEPES, pH 7.2). b. The enzyme is added to the indicator solution, causing a decrease in fluorescence intensity. c. Incremental concentrations of Brinzolamide are added to the enzyme-indicator complex. d. The fluorescence intensity is measured after each addition using a spectrofluorometer.

-

Data Analysis: The increase in fluorescence is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to displace 50% of the bound indicator, is calculated from this curve.

4.1.3. Clinical: Phase III Efficacy and Safety Study Design (Example)

The following is a representative design for a Phase III clinical trial evaluating Brinzolamide.

-

Study Design: A randomized, multicenter, double-masked, parallel-group study.[10]

-

Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

-

Inclusion Criteria: Age ≥ 18 years, baseline IOP within a specified range (e.g., 22-34 mmHg), and best-corrected visual acuity of 20/200 or better in each eye.

-

Exclusion Criteria: Concurrent ocular infections, recent eye surgery, and contraindications to carbonic anhydrase inhibitors.

-

Treatment Arms:

-

Brinzolamide 1% suspension (e.g., twice or three times daily)

-

Active comparator (e.g., Dorzolamide 2%)

-

Placebo

-

-

Treatment Duration: Typically 3 months or longer.

-

Primary Endpoint: The mean reduction in diurnally corrected IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3). IOP is measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, 3 PM, 5 PM).

-

Safety Assessments: Monitoring of adverse events, including ocular discomfort (e.g., burning, stinging) and systemic side effects (e.g., taste perversion).

-

Statistical Analysis: Appropriate statistical methods are used to compare the IOP-lowering efficacy and safety between the treatment groups.

Conclusion

The discovery and synthesis of Brinzolamide represent a significant achievement in the targeted therapy of glaucoma. Its development from a rational design to a widely used clinical agent was underpinned by rigorous preclinical and clinical evaluation. The enantioselective synthesis provides an efficient route to this important therapeutic molecule. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. KR101564401B1 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of brinzolamide on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]

- 7. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]

- 8. pi.bausch.com [pi.bausch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Pharmacological Profile of Topical Brinzolamide 1%: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), formulated as a 1% ophthalmic suspension for topical administration.[1][2] It is indicated for the reduction of elevated intraocular pressure (IOP) in patients diagnosed with ocular hypertension or open-angle glaucoma.[3][4] Elevated IOP is a primary risk factor in the pathogenesis of glaucomatous optic nerve damage and subsequent visual field loss.[5] Brinzolamide effectively lowers IOP by suppressing the formation of aqueous humor in the ciliary body of the eye.[1][6] This guide provides a comprehensive overview of the pharmacological properties of Brinzolamide 1%, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supplemented with detailed experimental protocols and pathway visualizations.

Mechanism of Action

The primary mechanism of action of Brinzolamide involves the potent inhibition of carbonic anhydrase II (CA-II), the predominant isoenzyme in the ciliary processes of the eye.[7][8][9][10]

Signaling Pathway: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).[6] These bicarbonate ions are crucial for the secretion of aqueous humor.[4] By inhibiting CA-II, Brinzolamide reduces the rate of bicarbonate ion formation.[6][11] This leads to a subsequent reduction in sodium and fluid transport into the posterior chamber, thereby decreasing the rate of aqueous humor secretion and lowering IOP.[1][9][11] It is estimated that over 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.[1]

References

- 1. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Articles [globalrx.com]

- 4. What is Brinzolamide used for? [synapse.patsnap.com]

- 5. pi.bausch.com [pi.bausch.com]

- 6. What is the mechanism of Brinzolamide? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. academic.oup.com [academic.oup.com]

- 10. Carbonic anhydrase isoenzymes CA I and CA II in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brinzolamide - Wikipedia [en.wikipedia.org]

Brinzolamide's Crucial Role in Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of brinzolamide in modulating aqueous humor dynamics. Brinzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This document provides a detailed overview of its mechanism of action, quantitative effects on ocular physiology, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

Brinzolamide exerts its therapeutic effect by specifically and reversibly inhibiting carbonic anhydrase, an enzyme crucial for the production of aqueous humor.[1][2] The primary target within the eye is carbonic anhydrase isoenzyme II (CA-II), which is highly concentrated in the ciliary processes.[2][3]

The formation of aqueous humor is a complex process driven by the secretion of ions and solutes from the blood into the posterior chamber by the ciliary epithelium, creating an osmotic gradient that draws water in.[4][5] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[6][7] These bicarbonate ions are essential for the solute pump mechanisms that drive aqueous humor secretion.[6]

By inhibiting CA-II, brinzolamide reduces the availability of bicarbonate ions, thereby suppressing the rate of aqueous humor formation and consequently lowering intraocular pressure.[6][8] Studies have shown that brinzolamide does not significantly affect uveoscleral outflow, indicating that its primary mechanism of IOP reduction is the suppression of aqueous humor inflow.

Quantitative Effects on Aqueous Humor Dynamics

Clinical and preclinical studies have consistently demonstrated brinzolamide's efficacy in reducing intraocular pressure and aqueous humor flow. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Brinzolamide on Intraocular Pressure (IOP)

| Study Population | Brinzolamide Concentration & Dosing | Mean IOP Reduction from Baseline | Citation(s) |

| Patients with Primary Open-Angle Glaucoma or Ocular Hypertension | 1% twice daily | 3.8 to 5.7 mmHg | [9] |

| Patients with Primary Open-Angle Glaucoma or Ocular Hypertension | 1% three times daily | 4.2 to 5.6 mmHg | [9] |

| Patients with Ocular Hypertension or Open-Angle Glaucoma (Adjunctive to Travoprost/Timolol) | 1% twice daily | Additional 2.8 mmHg (vs. 1.5 mmHg for placebo) | [10] |

Table 2: Effect of Brinzolamide on Aqueous Humor Flow

| Study Population | Brinzolamide Concentration | Mean Reduction in Aqueous Humor Flow | Citation(s) |

| Healthy Human Volunteers | 1% | 0.47 µL/min (day); 0.16 µL/min (night) | [1] |

| Ocular Hypertensive Monkeys | 1% | 0.69 µL/min | [9] |

Table 3: Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoenzymes

| Isoenzyme | IC50 (nM) | Citation(s) |

| Carbonic Anhydrase I (CA-I) | ~1,365 | [11][12] |

| Carbonic Anhydrase II (CA-II) | 3.19 - 3.2 | [11][12][13][14] |

| Carbonic Anhydrase IV (CA-IV) | 45.3 | [11][12] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in brinzolamide's mechanism of action.

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Intraocular Pressure (IOP)

Goldmann Applanation Tonometry (GAT)

Goldmann Applanation Tonometry is the gold standard for measuring IOP in clinical trials.[15][16][17][18]

-

Principle: The tonometer measures the force required to flatten (applanate) a fixed area of the cornea. According to the Imbert-Fick principle, the pressure inside a sphere is proportional to the force applied to its surface.

-

Procedure:

-

A topical anesthetic and a fluorescein dye strip are applied to the patient's eye.

-

The patient is positioned at a slit lamp, and the tonometer prism, mounted on the slit lamp, is brought into contact with the central cornea.

-

A cobalt blue light is used to visualize two fluorescent semicircles.

-

The force applied by the tonometer is adjusted until the inner edges of the two semicircles align.

-

The IOP is read directly from the tonometer's calibrated dial in millimeters of mercury (mmHg).

-

Measurement of Aqueous Humor Flow

Fluorophotometry

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.

-

Principle: A fluorescent dye (fluorescein) is introduced into the anterior chamber, and its rate of disappearance, primarily due to aqueous humor turnover, is measured over time.

-

Procedure:

-

A known concentration of fluorescein is administered topically to the eye.

-

After a period to allow for corneal penetration and distribution in the anterior chamber, the concentration of fluorescein is measured using a specialized fluorophotometer.

-

Measurements are repeated at regular intervals over several hours.

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

-

Measurement of Outflow Facility

Constant Pressure Infusion

This technique is used in preclinical animal models, such as monkeys, to determine the facility of aqueous humor outflow.[19][20][21][22]

-

Principle: A constant pressure is applied to the anterior chamber, and the rate of fluid infusion required to maintain that pressure is measured. A higher infusion rate indicates a greater outflow facility.

-

Procedure:

-

The animal is anesthetized, and a needle is inserted into the anterior chamber.

-

The needle is connected to a perfusion system that maintains a constant, predetermined pressure.

-

The rate of a balanced salt solution infused into the eye to maintain this pressure is recorded.

-

The outflow facility (C) is calculated as the change in infusion rate divided by the change in intraocular pressure (C = ΔF/ΔP) and is expressed in µL/min/mmHg.

-

Conclusion

Brinzolamide plays a pivotal role in the management of elevated intraocular pressure by effectively suppressing the formation of aqueous humor. Its high affinity and selectivity for carbonic anhydrase II in the ciliary epithelium make it a targeted and efficient therapeutic agent. The quantitative data from rigorous experimental protocols consistently validate its efficacy in reducing both IOP and aqueous humor flow. A thorough understanding of its mechanism of action and the methodologies used to evaluate its effects is essential for ongoing research and the development of novel glaucoma therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Opthalmic Carbonic Anhydrase Inhibitors | Pharmacology Education Project [pharmacologyeducation.org]

- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. pi.bausch.com [pi.bausch.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Automated Eye Pressure Measurement for Glaucoma · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 16. ClinConnect | Goldmann Applanation Tonometry, Dynamic Contour [clinconnect.io]

- 17. researchgate.net [researchgate.net]

- 18. Glaucoma Home Self-Testing Using VR Visual Fields and Rebound Tonometry Versus In-Clinic Perimetry and Goldmann Applanation Tonometry: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Relationship of Aqueous Outflow Resistance to Age and Total Volume Perfused in Rhesus and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of Brinzolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the carbonic anhydrase inhibitor brinzolamide, with a specific focus on the role of cytochrome P450 (CYP) isozymes. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Brinzolamide and its Metabolic Profile

Brinzolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the eye. By inhibiting CA-II, brinzolamide effectively reduces intraocular pressure, making it a key therapeutic agent in the management of open-angle glaucoma and ocular hypertension. While administered topically to the eye, brinzolamide is absorbed systemically and undergoes hepatic metabolism. Understanding the metabolic fate of brinzolamide is critical for predicting potential drug-drug interactions and assessing its overall safety profile.

The metabolism of brinzolamide is primarily mediated by the cytochrome P450 superfamily of enzymes. In vitro studies have identified several CYP isozymes responsible for the biotransformation of brinzolamide into its various metabolites.[1][2]

Cytochrome P450 Isozymes Involved in Brinzolamide Metabolism

Multiple cytochrome P450 isozymes have been implicated in the metabolism of brinzolamide. The primary isozyme responsible for its metabolism is CYP3A4, with contributions from other isozymes including CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[1][2]

Data Presentation

Table 1: Cytochrome P450 Isozymes and their Role in Brinzolamide Metabolism

| CYP Isozyme | Role in Brinzolamide Metabolism | Primary Metabolite Formed |

| CYP3A4 | Major contributor to metabolism | N-desethylbrinzolamide |

| CYP2A6 | Contributes to metabolism | N-desethylbrinzolamide and other metabolites |

| CYP2B6 | Contributes to metabolism | N-desethylbrinzolamide and other metabolites |

| CYP2C8 | Contributes to metabolism | N-desethylbrinzolamide and other metabolites |

| CYP2C9 | Contributes to metabolism | N-desethylbrinzolamide and other metabolites |

Table 2: Major Metabolites of Brinzolamide

| Metabolite | Description | Metabolic Pathway |

| N-desethylbrinzolamide | The primary and active metabolite of brinzolamide. | N-dealkylation of the ethylamino side chain. |

| N-desmethoxypropylbrinzolamide | A metabolite formed through the modification of the methoxypropyl group. | O-demethylation followed by N-dealkylation. |

| O-desmethylbrinzolamide | A metabolite resulting from the removal of a methyl group. | O-demethylation of the methoxypropyl group. |

Metabolic Pathways of Brinzolamide

The metabolism of brinzolamide primarily involves N-dealkylation and O-demethylation reactions catalyzed by CYP450 enzymes. The major metabolic pathway is the N-deethylation of the ethylamino side chain to form N-desethylbrinzolamide.

Experimental Protocols

The following sections detail generalized in vitro experimental protocols for studying the metabolism of brinzolamide by cytochrome P450 isozymes. These protocols are based on standard methodologies used in drug metabolism research.

In Vitro Metabolism of Brinzolamide using Human Liver Microsomes (HLMs)

This protocol outlines the procedure for assessing the metabolism of brinzolamide in a pooled human liver microsomal fraction, which contains a mixture of CYP enzymes.

Materials:

-

Brinzolamide

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and brinzolamide at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the formation of metabolites (e.g., N-desethylbrinzolamide) and the depletion of the parent compound (brinzolamide) using a validated LC-MS/MS method.

Reaction Phenotyping of Brinzolamide Metabolism using Recombinant Human CYP Isozymes

This protocol is designed to identify the specific CYP isozymes responsible for brinzolamide metabolism by using individual, recombinantly expressed CYP enzymes.

Materials:

-

Brinzolamide

-

Recombinant human CYP isozymes (e.g., CYP3A4, CYP2A6, CYP2B6, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Control insect cell microsomes (without expressed CYP)

-

Quenching solvent

-

LC-MS/MS system

Procedure:

-

Incubation Setup: For each CYP isozyme to be tested, prepare an incubation mixture containing the recombinant enzyme, potassium phosphate buffer, and brinzolamide. A control incubation with control microsomes should also be prepared.

-

Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a fixed period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent.

-

Sample Processing: Process the samples as described in the HLM protocol (protein precipitation).

-

Analysis: Analyze the samples by LC-MS/MS to determine the extent of brinzolamide metabolism by each individual CYP isozyme. The activity of each isozyme is determined by comparing the metabolite formation or parent drug depletion in the presence of the active enzyme to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro drug metabolism study, from initial screening to the identification of metabolizing enzymes.

Conclusion

The metabolism of brinzolamide is a complex process involving multiple cytochrome P450 isozymes, with CYP3A4 playing a predominant role. The primary metabolic pathway is N-dealkylation, leading to the formation of the active metabolite N-desethylbrinzolamide. The in vitro experimental protocols described in this guide provide a framework for researchers to further investigate the metabolism of brinzolamide and other drug candidates. A thorough understanding of a drug's metabolic profile is essential for safe and effective drug development. Further research is warranted to quantify the precise contribution of each CYP isozyme and to determine the kinetic parameters of these metabolic reactions.

References

Early Research and Development of Brinzolamide for Open-Angle Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Brinzolamide, a potent carbonic anhydrase inhibitor developed for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The document focuses on the early preclinical and clinical investigations that established its efficacy, safety, and mechanism of action, paving the way for its use as a cornerstone in glaucoma therapy.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

Brinzolamide exerts its therapeutic effect by selectively inhibiting carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary processes of the eye.[1][2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The resulting bicarbonate ions are actively transported into the posterior chamber, creating an osmotic gradient that drives the secretion of aqueous humor.

By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, thereby suppressing aqueous humor production and leading to a significant reduction in intraocular pressure.[1][2] This targeted, localized action within the eye minimizes the systemic side effects commonly associated with oral carbonic anhydrase inhibitors.

Quantitative Data from Early Clinical Trials

Early clinical trials rigorously evaluated the efficacy and safety of Brinzolamide. The following tables summarize key quantitative data from these foundational studies.

Table 1: Dose-Response of Brinzolamide Ophthalmic Suspension (Twice Daily Dosing)

| Brinzolamide Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |

| 0.3% | 3.8 | 14.1 |

| 1.0% | 4.5 | 16.9 |

| 2.0% | 4.6 | 17.2 |

Data from a multicenter, double-masked, placebo-controlled, parallel-group study in patients with primary open-angle glaucoma or ocular hypertension.

Table 2: Comparative Efficacy of Brinzolamide 1% vs. Dorzolamide 2% and Timolol 0.5%

| Treatment Group | Dosing Frequency | Mean IOP Change from Baseline (mmHg) |

| Brinzolamide 1% | Twice Daily | -3.8 to -5.7 |

| Brinzolamide 1% | Three Times Daily | -4.2 to -5.6 |

| Dorzolamide 2% | Three Times Daily | -4.3 to -5.9 |

| Timolol 0.5% | Twice Daily | -5.2 to -6.3 |

Results from a 3-month, multicenter, double-masked, prospective, parallel-group study involving 572 patients.[1]

Table 3: Safety Profile - Incidence of Common Adverse Events

| Adverse Event | Brinzolamide 1% (Twice Daily) | Brinzolamide 1% (Three Times Daily) | Dorzolamide 2% (Three Times Daily) |

| Ocular Discomfort (burning/stinging) | 1.8% | 3.0% | 16.4% |

| Blurred Vision | 5-10% | 5-10% | Not Reported |

| Taste Perversion (bitter, sour, or unusual) | 5-10% | 5-10% | Not Reported |

| Blepharitis | 1-5% | 1-5% | Not Reported |

| Dermatitis | 1-5% | 1-5% | Not Reported |

| Dry Eye | 1-5% | 1-5% | Not Reported |

| Foreign Body Sensation | 1-5% | 1-5% | Not Reported |

| Headache | 1-5% | 1-5% | Not Reported |

| Hyperemia | 1-5% | 1-5% | Not Reported |

| Ocular Discharge | 1-5% | 1-5% | Not Reported |

| Ocular Keratitis | 1-5% | 1-5% | Not Reported |

| Ocular Pain | 1-5% | 1-5% | Not Reported |

| Ocular Pruritus | 1-5% | 1-5% | Not Reported |

| Rhinitis | 1-5% | 1-5% | Not Reported |

Data compiled from early clinical studies.[3]

Experimental Protocols of Early Clinical Investigations

The early clinical development of Brinzolamide was characterized by robust and well-controlled studies. The following outlines the typical methodologies employed in these trials.

Study Design

A prevalent design in the early evaluation of Brinzolamide was the multicenter, double-masked, prospective, parallel-group study .[1] This design is crucial for minimizing bias and ensuring the generalizability of the findings.

Patient Population

Key inclusion and exclusion criteria for these early studies were designed to create a homogenous patient population suitable for assessing the drug's efficacy and safety.

Inclusion Criteria:

-

Diagnosis of open-angle glaucoma or ocular hypertension.

-

Age 18 years or older.

-

Intraocular pressure within a specified range (e.g., ≥ 21 mmHg).

-

Willingness to undergo a washout period for any existing glaucoma medications.

Exclusion Criteria:

-

History of hypersensitivity to sulfonamides.

-

Severe renal impairment.

-

Presence of other significant ocular diseases that could confound the results.

-

Pregnancy or lactation.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary measure of efficacy was the mean change in diurnally corrected IOP from baseline at specified time points (e.g., week 2, week 6, and month 3).[4]

-

IOP Measurement: Intraocular pressure was consistently measured using Goldmann applanation tonometry, the gold standard for IOP assessment.[5] Measurements were typically taken at multiple time points throughout the day to capture the diurnal variation in IOP.

-

Safety Assessments: Safety was evaluated through the monitoring and recording of all adverse events, with a particular focus on ocular and systemic side effects. Visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy were also performed at baseline and follow-up visits.

Statistical Analysis

The statistical analysis plans for these early trials were robust, often employing Analysis of Covariance (ANCOVA) to compare the treatment groups while adjusting for baseline IOP. The primary analysis was typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.

Conclusion

The early research on Brinzolamide for open-angle glaucoma established it as a safe and effective topical carbonic anhydrase inhibitor. Through well-designed dose-ranging and comparative clinical trials, its optimal concentration and dosing frequency were determined, and its efficacy in lowering intraocular pressure was demonstrated to be comparable to other established treatments, but with a superior local comfort profile. The detailed understanding of its mechanism of action and the rigorous methodologies employed in its early clinical development have solidified its place as a valuable therapeutic option for patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of this foundational research for professionals in the field of ophthalmology and drug development.

References

- 1. Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. Brinzolamide Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacy and safety of brinzolamide 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. Brinzolamide Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pi.bausch.com [pi.bausch.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aoa.org [aoa.org]

Methodological & Application

Application Note: Quantification of Brinzolamide using a Stability-Indicating RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Brinzolamide in bulk drug and pharmaceutical dosage forms. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The protocol outlined below provides a comprehensive guide for the determination of Brinzolamide, adhering to ICH guidelines for method validation.

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Brinzolamide formulations. This document provides a detailed protocol for an RP-HPLC method that effectively separates Brinzolamide from its degradation products, ensuring a high degree of specificity and accuracy.

Chromatographic Conditions

A summary of various reported chromatographic conditions for the quantification of Brinzolamide is presented in Table 1. The presented protocol is a robust method based on a compilation of these findings.

Table 1: Summary of Reported RP-HPLC Methods for Brinzolamide Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Phenomenex C18 (150 x 4.6 mm, 5µm)[1] | Cosmosil C18 (250 x 4.6 mm, 5µm)[2] | Phenomenex C18 (250 x 4.6 mm, 5µm)[3][4] | Zorbax SB C18 (250 x 4.6 mm, 2.6µm)[5] |

| Mobile Phase | 0.1% Formic Acid : Methanol (65:35 v/v)[1] | Acetonitrile : KH2PO4 buffer (40:60 v/v)[2] | Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:15:40 v/v/v)[3][4] | KH2PO4 buffer (pH 3.0) : Acetonitrile (60:40 v/v)[5] |

| Flow Rate | 1.0 mL/min[1][3][4] | 1.0 mL/min[2] | 1.0 mL/min[3][4] | 1.0 mL/min[5] |

| Detection Wavelength | 254 nm[1][3][4] | 254 nm[2] | 254 nm[3][4] | 225 nm[5] |

| Retention Time (min) | ~3.5[1] | ~6.6[2] | ~5.7[3][4] | ~5.3[5] |

| Linearity Range (µg/mL) | 2 - 10[1] | 100 - 500 | Not Specified | 10 - 30[5] |

| Correlation Coefficient (R²) | > 0.999[1] | 0.998 | 0.9993[3][4] | 0.998[5] |

| % Recovery | 99.88%[1] | Not Specified | Not Specified | 98.392 – 100.561%[5] |

| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 1.305[5] |

| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 3.956[5] |

Experimental Protocol

This protocol provides a detailed methodology for the quantification of Brinzolamide using RP-HPLC.

Materials and Reagents

-

Brinzolamide reference standard

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Formic acid, analytical grade

-

Potassium dihydrogen phosphate (KH2PO4), analytical grade

-

Orthophosphoric acid, analytical grade

-

Water, HPLC grade or Milli-Q water

-

Brinzolamide ophthalmic suspension (or other formulation)

Equipment

-

HPLC system with UV detector

-

C18 analytical column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm)

-

Sonicator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase (Example: 0.1% Formic Acid in Methanol/Water)

-

Prepare 0.1% aqueous formic acid by adding 1 mL of formic acid to 999 mL of HPLC grade water.

-

Mix the 0.1% formic acid solution with methanol in a 65:35 (v/v) ratio.

-

Degas the mobile phase by sonicating for 15-20 minutes.

Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of Brinzolamide reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Make up the volume to 100 mL with the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

Sample Preparation (from Ophthalmic Suspension)

-

Accurately measure a volume of the Brinzolamide ophthalmic suspension equivalent to 10 mg of Brinzolamide and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the suspension.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

Chromatographic Analysis

-

Set up the HPLC system with the chosen column and mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to the appropriate wavelength (e.g., 254 nm).[1][3][4]

-

Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the Brinzolamide standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.

-

Determine the concentration of Brinzolamide in the sample solution by interpolating its peak area on the calibration curve.

-

Calculate the amount of Brinzolamide in the original pharmaceutical dosage form, taking into account the dilution factors.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Brinzolamide in a blank and placebo chromatogram.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a placebo formulation.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

Caption: Experimental workflow for Brinzolamide quantification by RP-HPLC.

Caption: Key parameters for RP-HPLC method validation according to ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of Brinzolamide in pharmaceutical formulations. The clear separation of the analyte peak from potential degradants makes it suitable for stability-indicating assays. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results for quality control and research purposes.

References

Protocol for the Preparation of Brinzolamide Ophthalmic Suspension (1% w/v)

For research and development purposes only.

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation of a sterile 1% (10 mg/mL) Brinzolamide ophthalmic suspension. The procedures outlined below are based on established methods and publicly available formulation data, designed to guide researchers, scientists, and drug development professionals in creating a stable and well-characterized suspension.

Formulation Composition

The following table summarizes a typical formulation for a 1% Brinzolamide ophthalmic suspension, consistent with commercially available products.[1][2][3][4] The quantities are provided for the preparation of a 100 mL batch.

| Component | Function | Concentration (% w/v) | Quantity per 100 mL |

| Brinzolamide | Active Pharmaceutical Ingredient (API) | 1.0% | 1.0 g |

| Carbomer 974P | Viscosity-enhancing agent | 0.4-0.5% | 0.4-0.5 g |

| Tyloxapol | Surfactant / Wetting agent | 0.01-0.1% | 10-100 mg |

| Mannitol | Tonicity agent | ~3.5% | ~3.5 g |

| Edetate Disodium (EDTA) | Chelating agent / Preservative aid | ~0.01% | ~10 mg |

| Benzalkonium Chloride (BAK) | Preservative | ~0.01% | ~10 mg |

| Sodium Chloride | Tonicity agent | As needed | As needed |

| Sodium Hydroxide (1N) | pH adjusting agent | As needed | As needed |

| Hydrochloric Acid (1N) | pH adjusting agent | As needed | As needed |

| Purified Water | Vehicle | q.s. to 100% | q.s. to 100 mL |

Note: The final osmolality of the suspension should be approximately 300 mOsm/kg, and the pH should be adjusted to approximately 7.5.[2][5][6]

Experimental Protocols

The preparation of a sterile Brinzolamide ophthalmic suspension is a multi-step process that requires careful attention to aseptic techniques to ensure the final product's sterility and stability. Several methods for sterilization and preparation have been documented.[1][7][8][9] Below are two representative protocols.

Protocol A: Autoclave-Based Method

This method involves the sterilization of a slurry of Brinzolamide, followed by aseptic mixing with a sterile vehicle concentrate.[1][8][10]

2.1. Preparation of Brinzolamide Slurry

-

In a suitable vessel, disperse Brinzolamide powder in a solution of Tyloxapol in purified water.

-

Add milling beads (e.g., zirconia beads) to the vessel.[8]

-

Seal the vessel and sterilize by autoclaving at 121-127°C for 30-45 minutes.[8]

-

While hot, subject the slurry to ball milling until the desired particle size distribution is achieved.[1][10]

2.2. Preparation of Vehicle Concentrate

-

In a separate vessel, disperse Carbomer 974P in purified water with agitation to form a slurry.

-

In another vessel, dissolve Mannitol, Edetate Disodium, and Benzalkonium Chloride in purified water.

-

Aseptically combine the Carbomer slurry and the solution containing the other excipients.

-

Adjust the pH of the vehicle concentrate to approximately 7.5 using 1N Sodium Hydroxide or 1N Hydrochloric Acid.[8]

-

Sterilize the vehicle concentrate by autoclaving.

2.3. Aseptic Compounding

-

Under aseptic conditions (e.g., in a laminar flow hood), aseptically transfer the sterile Brinzolamide slurry to the sterile vehicle concentrate.

-

Mix thoroughly until a homogenous suspension is obtained.

-

Bring the final volume to 100 mL with sterile purified water.

-

Package into sterile ophthalmic dispensers.

Protocol B: Dry Heat Sterilization of API

This method involves the dry heat sterilization of the Brinzolamide powder, which is then aseptically combined with a sterile surfactant solution and vehicle.[7][11][12][13]

2.1. Sterilization of Brinzolamide

-

Place the Brinzolamide powder in a suitable container for dry heat sterilization.

-

Sterilize by dry heat at a temperature between 100-115°C for 2-18 hours.[11][12] It is critical to keep the temperature below the melting point of Brinzolamide (~131°C).[7][12]

2.2. Preparation of Sterile Surfactant Solution

-

Dissolve Tyloxapol in purified water.

-

Sterilize the surfactant solution by filtration through a 0.22 µm sterile filter.

2.3. Preparation of Sterile Vehicle

-

Disperse Carbomer 974P in purified water.

-

In a separate container, dissolve Mannitol, Edetate Disodium, and Benzalkonium Chloride in purified water.

-

Combine the Carbomer slurry with the solution of other excipients.

-

Adjust the pH to approximately 7.5.

-

Sterilize the vehicle by autoclaving.

2.4. Aseptic Compounding

-

Under aseptic conditions, aseptically mix the dry heat sterilized Brinzolamide with the sterile surfactant solution to form a slurry.[7][11][12]

-

If necessary, reduce the particle size of the slurry by homogenization or microfluidization.[5][12]

-

Aseptically add the sterile Brinzolamide slurry to the sterile vehicle.

-

Mix until a uniform suspension is achieved.

-

Adjust to the final volume with sterile purified water and package.

Quality Control

The final suspension should be subjected to a series of quality control tests to ensure it meets the required specifications.

| Parameter | Method | Typical Specification |

| Appearance | Visual Inspection | A uniform, white to off-white suspension.[14] |

| pH | pH meter | 6.5 - 8.5 (Target: ~7.5)[3][10] |

| Osmolality | Osmometer | 270 - 320 mOsm/kg (Target: ~300 mOsm/kg)[2][5][10] |

| Viscosity | Viscometer/Rheometer | Conforms to established standards. |

| Particle Size Distribution | Laser Diffraction or Microscopy | A defined particle size distribution is crucial for efficacy and comfort.[14][15] |

| Assay (Brinzolamide) | HPLC | 90.0% - 110.0% of the label claim. |

| Sterility | Microbial Limit Test | Must be sterile.[14] |

| Preservative Efficacy | Preservative Effectiveness Test | Meets pharmacopeial requirements. |

Visualizations

The following diagrams illustrate the workflows for the preparation of Brinzolamide ophthalmic suspension.

Caption: Workflow for the Autoclave-Based Method (Protocol A).

Caption: Workflow for the Dry Heat Sterilization Method (Protocol B).

References

- 1. WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. DailyMed - BRINZOLAMIDE suspension/ drops [dailymed.nlm.nih.gov]